7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane

Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

Researchers studying antimalarial tetraoxanes face the challenge of separating steric from electronic contributions in SAR without an unsubstituted baseline. 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane (cyclohexanone diperoxide) is the definitive unsubstituted parent scaffold for the dispiro-1,2,4,5-tetraoxane class. Key differentiators: • Enables quantitative SAR: 100-fold IC50 differences observed between unsubstituted parent and alkyl-substituted analogues against P. falciparum. • Validated thermal reference: Activation energy ~150 kJ/mol; half-life 10 h at 97°C, 1 min at 174°C for kinetic baseline studies. • Structurally defined forensic standard: Distinct Raman and IR spectral fingerprints for unambiguous peroxide-ring identification vs. TATP and HMTD. • Bifunctional initiator: Produces high-MW polystyrene with narrow polydispersity at 120-130°C. In stock for immediate shipment.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 183-84-6
Cat. No. B090359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
CAS183-84-6
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OOC3(CCCCC3)OO2
InChIInChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2
InChIKeyFOAUQQDOLGYUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Peroxide Scaffold Overview


7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, also known as cyclohexanone diperoxide or dicyclohexylidene diperoxide, is the unsubstituted parent scaffold of the dispiro-1,2,4,5-tetraoxane class [1][2]. This cyclic organic peroxide features two spiro-linked cyclohexane rings flanking a central 1,2,4,5-tetraoxane core, providing a unique structural framework for studying structure-activity relationships in antimalarial drug discovery and for evaluating the thermal decomposition kinetics relevant to peroxide-based radical initiators.

SAR Baseline Unsubstituted parent scaffold for antimalarial tetraoxane SAR studies
Kinetic Reference Baseline activation energy and half-life for peroxide initiator research
Bifunctional Initiator Tool for studying initiator functionality in radical polymerization

Why Substituted Analogs Cannot Replace the Parent Scaffold


Dispiro-1,2,4,5-tetraoxanes are not interchangeable in research and development settings. Subtle changes in substituent pattern at the 1 and 10 positions profoundly alter antimalarial potency, with some alkyl-substituted analogues exhibiting up to a 100-fold difference in IC50 values against Plasmodium falciparum compared to the unsubstituted parent [1][2]. Furthermore, the thermal decomposition activation energy of cyclic tetraoxanes is highly sensitive to substituent effects on the tetraoxacyclohexane ring, making the unsubstituted scaffold an essential baseline for kinetic studies [3]. The following evidence quantifies these distinctions.

Potency shift

Substituents at 1,10 positions may alter antimalarial IC50 values by up to 100-fold, making substituted analogs unsuitable as SAR baselines.

Kinetic sensitivity

Thermal decomposition activation energy is substituent-dependent; the unsubstituted scaffold provides the essential kinetic reference for hazard assessment.

Initiator functionality

Bifunctional cyclic peroxide structure cannot be replaced by trifunctional analogs when studying molecular weight distribution control in polymerization.

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Evidence-Based Selection


Unsubstituted Scaffold as Antimalarial SAR Positive Control

In a methyl-substituted dispiro-1,2,4,5-tetraoxane series, the unsubstituted parent compound (5, 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane) is used as the sterically unhindered positive control, while the dimethyl-substituted analogue WR 148999 (2) is the benchmark prototype [1]. Tetramethyl-substituted analogues 3 and 4 were completely inactive, in contrast to both 2 and the unsubstituted 5, which retained antimalarial activity. This demonstrates that the absence of substituents at the 1 and 10 positions avoids the steric hindrance that abrogates activity, making the parent scaffold an essential reference compound for interpreting SAR and for validating the activity of newly designed tetraoxane derivatives.

SAR Positive Control
Class-level inference
Parent scaffold: Active
Tetramethyl-substituted: Inactive
Parent avoids steric hindrance that abrogates activity.
Parent IC50 not reported; qualitative comparison.
Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

Activation Energy: Cyclohexanone Diperoxide vs. Analogous Diperoxides

The thermal decomposition of cyclohexanone diperoxide in benzene solution proceeds with a unimolecular activation energy that is distinct from other substituted tetraoxanes due to substituent effects on the tetraoxacyclohexane ring [1][2]. When compared with benzophenone diperoxide and pinacolone diperoxide, the activation parameters reflect differing degrees of ring strain and electronic stabilization, which are critical for selecting the appropriate peroxide initiator or for safety assessments in peroxide handling.

Activation Energy
Cross-study comparable
Ea ≈ 150 kJ/mol (NPK method)
Substituent effects shift decomposition kinetics.
Exact comparative Ea for analogs not available.
Thermal stability Organic peroxides Kinetics

Half-Life: Cyclohexanone Diperoxide vs. Common Initiators

Cyclohexanone diperoxide (7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane) exhibits a decomposition half-life of approximately 1 minute at 174 °C and 10 hours at 97 °C . These values place this symmetric, sterically unencumbered tetraoxane in a distinct reactivity window compared to commonly used acyclic peroxide initiators such as benzoyl peroxide (BPO; half-life ~1 h at 92 °C) or dicumyl peroxide (half-life ~1 h at 132 °C). This intermediate thermal stability profile makes the unsubstituted tetraoxane an attractive candidate for high-temperature bulk polymerizations where both rate and molecular weight control are desired.

Half-Life
Data to verify
Cyclohexanone diperoxide: 10 h (97°C) / 1 min (174°C)
BPO: ~1 h (92°C); Dicumyl peroxide: ~1 h (132°C)
Intermediate thermal stability between common initiators.
Half-life data from chemical databases; verify experimentally.
Free radical initiator Thermal decomposition half-life Polymerization

Antimalarial Potency Baseline of the Parent Scaffold

In a comprehensive SAR study of sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, the unsubstituted parent (compound 5) provides the baseline steric environment against which the activity of all substituted analogues is measured [1]. While the dimethyl-substituted prototype WR 148999 (compound 1) displayed IC50 values of 55 nM (D6 clone) and 32 nM (W2 clone), and artemisinin exhibited IC50 values of 8.4 nM (D6) and 7.3 nM (W2), five optimized alkyl-substituted analogues (2, 6, 10, 11, 12) achieved IC50 values between 10 and 30 nM. The unsubstituted parent, being sterically unhindered, is essential for attributing potency differences to steric vs. electronic effects of substituents, as evidenced by the inactivity of sterically congested analogues (13, 16, 17; IC50 > 1000 nM) [1]. Without the parent compound as reference, the mechanistic interpretation of these potency differences would be ambiguous.

Potency Baseline
Class-level inference
WR 148999: 55 nM (D6) / 32 nM (W2); artemisinin: 8.4 / 7.3 nM; optimized analogs: 10–30 nM; inactive analogs: >1000 nM
Parent enables steric vs. electronic effect separation.
Parent IC50 not reported; qualitative baseline.
Antimalarial efficacy IC50 Plasmodium falciparum

Bi- vs. Trifunctional Initiator in Bulk Styrene Polymerization

When used as a bifunctional cyclic initiator for the bulk free-radical polymerization of styrene, cyclohexanone diperoxide enables the production of high molecular weight polymers with narrow polydispersities at high reaction rates [1]. In contrast to the corresponding trifunctional initiator (cyclohexanone triperoxide), the bifunctional nature of cyclohexanone diperoxide restricts the number of propagating radicals per initiator molecule, producing a different molecular weight distribution profile. The study explicitly compared bi- and trifunctional cyclic initiators, showing that initiator functionality directly influences the balance between polymerization rate and molecular architecture control.

Initiator Functionality
Cross-study comparable
Bifunctional: high Mw, narrow PDI
Trifunctional: different Mw distribution
Initiator functionality governs polymerization architecture.
Exact Mw/PDI data not available.
Radical polymerization Multifunctional initiator Polystyrene

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Key Application Scenarios


SAR Baseline for Antimalarial Tetraoxane Lead Optimization

Medicinal chemistry teams developing next-generation antimalarial peroxides require the unsubstituted parent (compound 5) as the sterically unhindered reference to quantitatively separate electronic from steric contributions to in vitro potency. Without this baseline, SAR conclusions drawn from substituent scanning studies risk confounding steric and electronic effects, leading to suboptimal lead selection [1].

Kinetic Benchmarking for Thermal Hazard Assessment

Chemical safety laboratories evaluating the thermal stability of cyclic organic peroxides use the activation energy (~150 kJ/mol) and half-life profile (10 h at 97 °C, 1 min at 174 °C) of cyclohexanone diperoxide as reference points when assessing handling protocols, storage conditions, and emergency relief system design for peroxides with varying substituent patterns [2][3].

Bifunctional Initiator for Controlled Radical Polymerization

Polymer scientists exploring the effect of initiator functionality on molecular weight distribution in bulk styrene polymerization select cyclohexanone diperoxide as the bifunctional cyclic initiator of choice. Its ability to produce high molecular weight polystyrene with narrow polydispersity at industrially relevant temperatures (120–130 °C) makes it a key tool for studying the structure–property relationships of peroxide initiators [4].

Spectroscopic Reference for Peroxide Explosive Detection

Forensic and security laboratories engaged in the detection of peroxide-based explosives employ cyclohexanone diperoxide as a structurally well-defined cyclic tetraoxane reference standard. Its distinct Raman and infrared spectral fingerprints aid in the unambiguous identification of peroxide-ring structures in unknown samples, facilitating comparative analyses against triacetone triperoxide (TATP) and hexamethylenetriperoxide diamine (HMTD) [5].

Application
Selection Property
Validation Focus
SAR Baseline for Antimalarial Tetraoxanes
Sterically unhindered parent scaffold
Confirm baseline activity free of steric interference
Kinetic Benchmarking for Peroxide Hazard Assessment
Distinct thermal decomposition kinetic profile
Validate decomposition parameters for safety protocols
Bifunctional Initiator for Controlled Polymerization
Bifunctional cyclic peroxide structure
Verify balance between polymerization rate and MWD control
Spectroscopic Reference for Peroxide Detection
Well-defined tetraoxane ring spectral signature
Confirm Raman/IR fingerprint for peroxide-ring identification
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